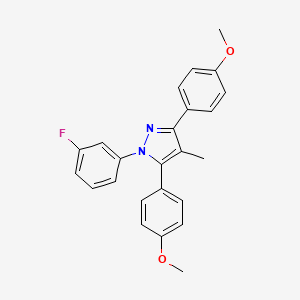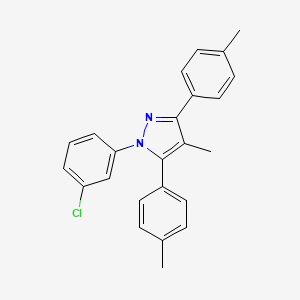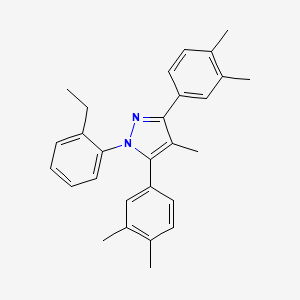![molecular formula C18H15FN4O2S B10920227 (2Z)-2-{[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]imino}-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one](/img/structure/B10920227.png)
(2Z)-2-{[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]imino}-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-(2-FURYLMETHYL)-1,3-THIAZOLAN-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of fluorobenzyl, pyrazolyl, furylmethyl, and thiazolanone moieties, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 2-{[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-(2-FURYLMETHYL)-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole and thiazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis include fluorobenzyl halides, furylmethyl amines, and thiazole derivatives. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, using palladium catalysts and boron reagents.
Scientific Research Applications
2-{[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-(2-FURYLMETHYL)-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-{[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-(2-FURYLMETHYL)-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar compounds include other pyrazole and thiazole derivatives, such as:
1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile: This compound shares the pyrazole and fluorobenzyl moieties but differs in its overall structure and applications.
3-{(Z)-[3-(4-FLUOROBENZYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-[(2-FURYLMETHYL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE: This compound has a similar thiazole and furylmethyl structure but differs in its biological activity and applications.
The uniqueness of 2-{[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-(2-FURYLMETHYL)-1,3-THIAZOLAN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H15FN4O2S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]imino-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15FN4O2S/c19-14-4-1-3-13(7-14)9-22-10-15(8-20-22)21-18-23(17(24)12-26-18)11-16-5-2-6-25-16/h1-8,10H,9,11-12H2 |
InChI Key |
ODAXTWXVYZCFHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=NC2=CN(N=C2)CC3=CC(=CC=C3)F)S1)CC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methylphenyl)-1H-pyrazole](/img/structure/B10920145.png)

![2-{[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}pyridine](/img/structure/B10920151.png)

![N-(2-amino-1-cyano-2-oxoethyl)-7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10920162.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10920166.png)

![1-(4-fluorophenyl)-5-[(2-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-7-yl)methyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B10920171.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B10920180.png)

![1-benzyl-N-(1-cyclopentyl-5-methyl-1H-pyrazol-3-yl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10920196.png)
![1-(difluoromethyl)-5-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propyl-1H-pyrazole-4-sulfonamide](/img/structure/B10920214.png)
![1-(difluoromethyl)-5-methyl-N'-[(1E)-1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B10920221.png)
![N-(1-benzyl-1H-pyrazol-4-yl)-2-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10920236.png)
